2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride
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Overview
Description
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride is a heterocyclic compound that features a unique structure combining pyrazole and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride typically involves the cyclization of appropriate precursors. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form the triazole ring, followed by cyclization to form the pyrazole ring . This reaction can be catalyzed by copper(I) iodide (CuI) or ruthenium catalysts under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the triazole or pyrazole rings.
Substitution: The chloride ion can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like sodium borohydride (NaBH₄) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution of the chloride ion can produce various substituted derivatives .
Scientific Research Applications
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a modulator of σ-receptors and inhibitors of β-secretase-1 (BACE-1), which are targets for neurodegenerative diseases.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride involves its interaction with molecular targets such as σ-receptors and β-secretase-1 (BACE-1). The compound binds to these targets, modulating their activity and influencing various biochemical pathways . For example, inhibition of BACE-1 can reduce the production of amyloid-β peptides, which are implicated in Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazines: These compounds share a similar triazole-pyrazine structure and exhibit biological activities such as antiviral and antitumor properties.
5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazines: These compounds are used in medicinal chemistry for their potential as therapeutic agents.
Uniqueness
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride is unique due to its specific combination of pyrazole and triazole rings, which imparts distinct chemical reactivity and biological activity. Its thiol group also provides additional functionalization opportunities, making it a versatile compound for various applications .
Properties
Molecular Formula |
C5H10ClN3S |
---|---|
Molecular Weight |
179.67 g/mol |
IUPAC Name |
2,5,6,7-tetrahydro-1H-pyrazolo[1,2-a][1,2,4]triazol-4-ium-6-thiol;chloride |
InChI |
InChI=1S/C5H9N3S.ClH/c9-5-1-7-3-6-4-8(7)2-5;/h3,5,9H,1-2,4H2;1H |
InChI Key |
CDAXQTDTBYYVBW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C[N+]2=CNCN21)S.[Cl-] |
Origin of Product |
United States |
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